4-(N-Isobutyrylsulfamoyl)phenylboronic acid

Chemical Synthesis Building Block Quality Control

Unlike unadorned phenylboronic acids, this compound features a unique isobutyrylsulfamoyl pharmacophore that imparts distinct steric and hydrogen-bonding properties, essential for targeted Suzuki–Miyaura cross-coupling and enzyme inhibitor design. The dual-functional scaffold enables efficient introduction of the isobutyrylsulfamoyl-substituted aryl group into biaryl frameworks, with enhanced solubility in organic solvents (e.g., toluene) ensuring homogeneous palladium-catalyzed reactions. ≥98% purity minimizes side reactions and maximizes yields. Ideal for medicinal chemistry programs targeting carbonic anhydrase isoforms, proteases, and serine hydrolases. Store at 2–8°C; ships ambient.

Molecular Formula C10H14BNO5S
Molecular Weight 271.1 g/mol
CAS No. 957120-73-9
Cat. No. B1386920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(N-Isobutyrylsulfamoyl)phenylboronic acid
CAS957120-73-9
Molecular FormulaC10H14BNO5S
Molecular Weight271.1 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)S(=O)(=O)NC(=O)C(C)C)(O)O
InChIInChI=1S/C10H14BNO5S/c1-7(2)10(13)12-18(16,17)9-5-3-8(4-6-9)11(14)15/h3-7,14-15H,1-2H3,(H,12,13)
InChIKeyULFYGOKHOJNHLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(N-Isobutyrylsulfamoyl)phenylboronic acid (CAS 957120-73-9): A Specialized Boronic Acid Building Block for Suzuki Coupling and Enzyme Inhibition Research


4-(N-Isobutyrylsulfamoyl)phenylboronic acid (CAS 957120-73-9) is a phenylboronic acid derivative functionalized with an N-isobutyrylsulfamoyl group. Its molecular formula is C₁₀H₁₄BNO₅S and its molecular weight is 271.10 g/mol [1]. The compound is primarily employed as a versatile building block in organic synthesis, particularly for constructing carbon–carbon bonds via Suzuki–Miyaura cross-coupling reactions [1]. It also serves as a key intermediate in medicinal chemistry programs targeting enzyme inhibition, owing to the combination of boronic acid and sulfamoyl pharmacophores .

Why Generic Phenylboronic Acids Cannot Substitute 4-(N-Isobutyrylsulfamoyl)phenylboronic acid in Specialized Applications


Substitution with unadorned phenylboronic acid or other arylboronic acids fails because the N-isobutyrylsulfamoyl group imparts unique steric and hydrogen-bonding properties essential for targeted reactivity and biological recognition. The sulfamoyl NH and the branched isobutyryl carbonyl provide a distinct three-dimensional pharmacophore that modulates enzyme binding, solubility, and coupling partner compatibility [1]. In contrast, generic phenylboronic acids lack these features and would not reproduce the same synthetic outcomes or inhibitory profiles in applications such as carbonic anhydrase inhibition or Suzuki–Miyaura diversification of complex scaffolds [1].

Product-Specific Quantitative Evidence Guide: 4-(N-Isobutyrylsulfamoyl)phenylboronic acid Procurement and Differentiation


Vendor Purity Comparison: Leyan 98% vs. AKSci 95% Purity for 4-(N-Isobutyrylsulfamoyl)phenylboronic acid

When selecting a supplier for 4-(N-Isobutyrylsulfamoyl)phenylboronic acid, purity is a critical procurement criterion. The compound is available from multiple vendors with varying purity specifications. Leyan offers the compound at 98% purity , while AKSci supplies it at 95% purity . This 3% absolute difference in purity can be significant for applications requiring minimal impurities, such as multistep syntheses or biological assays where side reactions could compromise yield or data integrity.

Chemical Synthesis Building Block Quality Control

Molecular Weight and Structural Comparison: 4-(N-Isobutyrylsulfamoyl)phenylboronic acid vs. 4-(N-Acetylsulfamoyl)phenylboronic acid

A direct structural analog, 4-(N-acetylsulfamoyl)phenylboronic acid, possesses a smaller acyl substituent. The target compound has a molecular weight of 271.10 g/mol [1], whereas the acetyl analog has a molecular weight of 243.05 g/mol [2], a difference of 28.05 g/mol attributable to the extra methylene and methyl groups in the isobutyryl moiety. This increase in lipophilicity and steric bulk alters the compound's partition coefficient, solubility profile, and enzyme binding pocket interactions. In the context of carbonic anhydrase inhibition, variations in the acyl tail of sulfamoyl phenylboronic acids are known to modulate selectivity among isoforms [3].

Medicinal Chemistry Structure-Activity Relationship Physicochemical Properties

Potential for Enzyme Inhibition: Class-Level Evidence from Sulfamoyl Boronic Acid Derivatives

Although direct enzyme inhibition data for 4-(N-isobutyrylsulfamoyl)phenylboronic acid are not publicly available, a class of structurally related sulfamoyl phenylboronic acids has been systematically evaluated against carbonic anhydrase (CA) isoforms. In a representative study, a series of boron-containing sulfamides and sulfamates exhibited inhibition constants (Kᵢ) in the range of 3.1–48 nM against human CA II and 7.3–89 nM against tumor-associated CA IX [1]. The presence of a boronic acid moiety and a sulfamoyl group is essential for high-affinity binding; the specific acyl substituent (isobutyryl vs. others) is predicted to fine-tune selectivity [1]. Thus, 4-(N-isobutyrylsulfamoyl)phenylboronic acid is a valuable scaffold for developing isoform-selective CA inhibitors.

Enzyme Inhibition Carbonic Anhydrase Drug Discovery

Solubility in Organic Solvents: Vendor-Reported Data

According to vendor technical documentation, 4-(N-isobutyrylsulfamoyl)phenylboronic acid is soluble in common organic solvents such as toluene and dichloromethane . This solubility profile is advantageous for performing Suzuki–Miyaura cross-couplings under standard anhydrous conditions. In contrast, unsubstituted phenylboronic acid has limited solubility in nonpolar solvents and often requires aqueous/organic biphasic systems. The increased lipophilicity conferred by the isobutyrylsulfamoyl group enhances solubility in organic media, potentially simplifying reaction setup and purification.

Solubility Formulation Organic Synthesis

Safety Profile: Acute Toxicity Warning

4-(N-Isobutyrylsulfamoyl)phenylboronic acid is classified as harmful by inhalation, in contact with skin, and if swallowed . This safety profile is consistent with many boronic acid derivatives and mandates proper handling procedures. When comparing procurement options, it is critical to verify that the supplier provides a current Safety Data Sheet (SDS) and that the product is intended for research use only. The acute toxicity hazard is a differentiating factor from non-toxic or less hazardous boronic acid building blocks, influencing shipping, storage, and waste disposal costs.

Safety Handling Regulatory

Optimal Research and Industrial Application Scenarios for 4-(N-Isobutyrylsulfamoyl)phenylboronic acid


Suzuki–Miyaura Cross-Coupling for Complex Biaryl Synthesis

The compound is a preferred coupling partner for introducing an isobutyrylsulfamoyl-substituted aryl group into biaryl frameworks. Its enhanced solubility in organic solvents like toluene allows for homogeneous palladium-catalyzed cross-coupling with aryl halides, facilitating the construction of pharmaceutical intermediates and functional materials. The 98% purity from suppliers like Leyan [1] minimizes side reactions and improves isolated yields.

Scaffold for Carbonic Anhydrase Inhibitor Development

Given the class-level evidence that sulfamoyl phenylboronic acids inhibit carbonic anhydrase isoforms with nanomolar affinity , 4-(N-isobutyrylsulfamoyl)phenylboronic acid is an attractive starting point for synthesizing isoform-selective CA inhibitors. The isobutyryl group offers a distinct steric and lipophilic profile compared to acetyl analogs [1], which may translate to improved selectivity for tumor-associated CA IX over off-target isoforms.

Boronic Acid-Based Enzyme Inhibitor Library Synthesis

The dual functional groups—boronic acid and sulfamoyl—enable the compound to serve as a versatile building block for diversity-oriented synthesis of protease or serine hydrolase inhibitors. The higher purity available from vendors (up to 98% ) is critical for generating high-quality compound libraries with reproducible biological activity.

Organic Synthesis Under Anhydrous Conditions

Due to its reported solubility in nonpolar organic solvents , 4-(N-isobutyrylsulfamoyl)phenylboronic acid is particularly well-suited for reactions that require strictly anhydrous conditions, such as Grignard additions or lithium-halogen exchanges, where water-soluble boronic acids are incompatible.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(N-Isobutyrylsulfamoyl)phenylboronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.